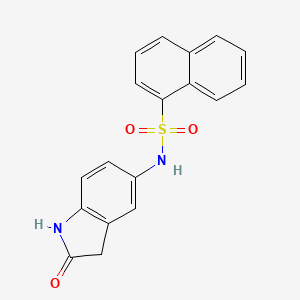![molecular formula C21H18N4O B2977683 N-([2,3'-bipyridin]-3-ylmethyl)-2-(1H-indol-1-yl)acetamide CAS No. 2034441-09-1](/img/structure/B2977683.png)
N-([2,3'-bipyridin]-3-ylmethyl)-2-(1H-indol-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-([2,3’-bipyridin]-3-ylmethyl)-2-(1H-indol-1-yl)acetamide: is a synthetic organic compound that features a bipyridine moiety linked to an indole ring via an acetamide bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-3-ylmethyl)-2-(1H-indol-1-yl)acetamide typically involves the following steps:
-
Formation of the Bipyridine Intermediate: : The bipyridine moiety can be synthesized through a coupling reaction of 2-bromopyridine with 3-pyridylboronic acid using a palladium-catalyzed Suzuki coupling reaction. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) under an inert atmosphere.
-
Indole Derivative Preparation: : The indole ring can be functionalized by reacting indole with bromoacetic acid to form 2-(1H-indol-1-yl)acetic acid. This reaction typically requires a base such as sodium hydroxide and is conducted in an aqueous medium.
-
Amide Bond Formation: : The final step involves coupling the bipyridine intermediate with the indole derivative. This can be achieved using standard amide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in a solvent like dichloromethane (DCM).
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors for the coupling reactions, which allow for better control over reaction conditions and scalability. Additionally, alternative coupling reagents that are more cost-effective and environmentally friendly may be employed.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the indole moiety. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
-
Reduction: : Reduction reactions can be performed on the bipyridine ring, often using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Substitution: : The bipyridine and indole rings can participate in electrophilic and nucleophilic substitution reactions. For example, halogenation can be achieved using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: NBS in chloroform or carbon tetrachloride.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced bipyridine derivatives.
Substitution: Halogenated bipyridine or indole derivatives.
科学研究应用
Chemistry
In chemistry, N-([2,3’-bipyridin]-3-ylmethyl)-2-(1H-indol-1-yl)acetamide is used as a ligand in coordination chemistry. Its ability to chelate metal ions makes it valuable in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to the intrinsic fluorescence of the bipyridine and indole moieties. It can be used to label biomolecules and track their interactions in live cells.
Medicine
Medically, the compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of cancer and neurological disorders.
Industry
In industry, N-([2,3’-bipyridin]-3-ylmethyl)-2-(1H-indol-1-yl)acetamide can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its electronic properties.
作用机制
The mechanism of action of N-([2,3’-bipyridin]-3-ylmethyl)-2-(1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. The bipyridine moiety can chelate metal ions, which may modulate the activity of metalloenzymes. The indole ring can interact with various receptors and enzymes, potentially inhibiting or activating their functions. These interactions can affect cellular pathways involved in signal transduction, gene expression, and metabolic processes.
相似化合物的比较
Similar Compounds
- N-(2-pyridylmethyl)-2-(1H-indol-1-yl)acetamide
- N-(3-pyridylmethyl)-2-(1H-indol-1-yl)acetamide
- N-(4-pyridylmethyl)-2-(1H-indol-1-yl)acetamide
Uniqueness
N-([2,3’-bipyridin]-3-ylmethyl)-2-(1H-indol-1-yl)acetamide is unique due to the presence of the bipyridine moiety, which provides additional coordination sites for metal ions compared to its mono-pyridine analogs
属性
IUPAC Name |
2-indol-1-yl-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c26-20(15-25-12-9-16-5-1-2-8-19(16)25)24-14-18-7-4-11-23-21(18)17-6-3-10-22-13-17/h1-13H,14-15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRHPIHRXVFWFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=C(N=CC=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-Cyanoethyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B2977602.png)

![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone](/img/structure/B2977607.png)
![3-Cyclopropyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl fluoride](/img/structure/B2977608.png)




![6-(Cyclobutylmethoxy)imidazo[1,2-b]pyridazine](/img/structure/B2977618.png)

![N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2977620.png)

![3-[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-(4-fluorophenyl)pyrazol-1-yl]propanoic acid](/img/structure/B2977622.png)
